molecular formula C9H15N3OS B2913307 (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine CAS No. 2290821-44-0

(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine

Cat. No.: B2913307
CAS No.: 2290821-44-0
M. Wt: 213.3
InChI Key: QEKBCAWKUBUNJY-HTQZYQBOSA-N
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Description

(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine is a chiral cyclohexane derivative featuring a 1,3,4-thiadiazole moiety linked via an oxygen atom at the 2-position of the cyclohexane ring. The stereochemistry (1R,2R) confers spatial specificity, which is critical for interactions with biological targets. The 5-methyl substitution on the thiadiazole ring enhances lipophilicity and may influence electronic properties. This compound’s structural uniqueness lies in the combination of a rigid cyclohexane backbone, a heterocyclic thiadiazole group, and stereochemical precision, making it a candidate for pharmacological exploration .

Properties

IUPAC Name

(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-6-11-12-9(14-6)13-8-5-3-2-4-7(8)10/h7-8H,2-5,10H2,1H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKBCAWKUBUNJY-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OC2CCCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)O[C@@H]2CCCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Cyclohexane-Amine Derivatives with Heterocyclic Substituents
  • (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine hydrochloride (CAS 2155840-88-1): This analogue replaces the thiadiazole group with a 2-methylphenoxy substituent. The hydrochloride salt improves solubility but may affect membrane permeability .
  • N-[5-(1,3,4,5-Tetrahydroxycyclohexyl)-1,3,4-thiadiazole-2-yl] benzamide analogues :
    These compounds feature a thiadiazole linked to a polyhydroxycyclohexane ring. The hydroxyl groups increase hydrophilicity, contrasting with the target compound’s methyl group. This structural difference impacts solubility and target binding, as demonstrated in anticancer evaluations .

5-Substituted 1,3,4-Thiadiazole Derivatives
  • This analogue exhibits insecticidal and fungicidal activities, highlighting the role of substituent size in biological activity .
  • 5-(Pyridine-4-yl)-1,3,4-thiadiazol-2-amine: The pyridine ring introduces aromaticity and basicity, differing from the target’s non-aromatic cyclohexane. Such differences influence electronic properties and intermolecular interactions, as seen in antiparasitic and antioxidant activities .

Physicochemical Properties

Property Target Compound 5-(4-Methylphenyl)-Thiadiazol-2-amine N-[5-(Tetrahydroxycyclohexyl)-Thiadiazole] Benzamide
Molecular Weight ~241.76 (estimated) 217.28 ~350–400
LogP (Lipophilicity) Higher (due to methyl group) Moderate (bulky aryl group) Lower (hydroxyl groups)
Solubility Moderate in organic solvents Low High in polar solvents

Biological Activity

The compound (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine , identified by the CAS Number 2290821-44-0 , is a novel chiral molecule with potential applications in medicinal chemistry. Its unique structure incorporates a thiadiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article will explore the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₅N₃OS , with a molecular weight of 213.30 g/mol . The structural representation highlights the presence of a cyclohexane ring substituted with a thiadiazole group, which contributes to its biological properties.

PropertyValue
Molecular FormulaC₉H₁₅N₃OS
Molecular Weight213.30 g/mol
CAS Number2290821-44-0

Antimicrobial Properties

Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar thiadiazole compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial metabolic pathways or cell wall synthesis.

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds with similar structures have been reported to trigger caspase activation and modulate the expression of pro-apoptotic and anti-apoptotic proteins.

Study 1: Antimicrobial Efficacy

In a study conducted by Zhang et al., various thiadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli . The results indicated that compounds with a similar scaffold to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

Study 2: Anticancer Potential

A research article published in the Journal of Medicinal Chemistry evaluated the anticancer effects of thiadiazole derivatives on human cancer cell lines. The study demonstrated that treatment with these compounds resulted in significant cell death in HeLa and MCF7 cells, suggesting potential therapeutic applications for this compound in oncology.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The thiadiazole moiety may inhibit key enzymes involved in microbial metabolism.
  • Cell Signaling Modulation : It may influence cell signaling pathways associated with apoptosis in cancer cells.
  • Membrane Disruption : Potential disruption of microbial cell membranes leading to cell lysis.

Q & A

Basic Questions

Q. What synthetic methodologies are reported for (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of hydrazide derivatives with thiocyanate reagents, followed by functionalization. For example, describes synthesizing 5-(pyridine-4-yl)-1,3,4-thiadiazole-2-amine using isonicotinoyl hydrazide and potassium thiocyanate under concentrated sulfuric acid. Optimizing pH (e.g., adjusting to 8-9 with ammonia for precipitation) and solvent systems (e.g., DMF for cycloaddition) improves yield . highlights POCl3-mediated cyclization at 90°C for thiadiazole formation, suggesting controlled temperature and stoichiometric POCl3 as critical parameters .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Methodology :

  • ¹H NMR : Characterize cyclohexane protons (δ 1.69–2.57 ppm for CH2 groups) and thiadiazole protons (e.g., δ 8.5–9.0 ppm for aromatic substituents) .
  • X-ray crystallography : Resolve stereochemistry (e.g., (1R,2R) configuration) and bond angles, as demonstrated in for a related thiadiazole compound .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peaks) .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexane ring influence biological activity?

  • Methodology :

  • Enantioselective synthesis : Use chiral auxiliaries or catalysts to isolate (1R,2R) and (1S,2S) enantiomers.
  • Docking studies : Compare binding affinities to target proteins (e.g., kinases) using molecular modeling software.
  • Biological assays : Test enantiomers against cancer cell lines (e.g., MCF-7, DLD-1) to correlate stereochemistry with cytotoxicity .

Q. What in vitro models are suitable for evaluating cytotoxicity, and how should data be interpreted?

  • Methodology :

  • Cell lines : Use panels like human gastric (NUGC), colon (DLD-1), and breast (MCF-7) cancers .
  • Assay protocols : Sulforhodamine B (SRB) assay to measure cell viability. Include controls for DMSO solvent effects (<0.5% v/v) .
  • Data interpretation : Calculate IC50 values and compare to reference compounds (e.g., CHS-828). Discrepancies may arise from cell line heterogeneity or assay conditions .

Q. How can solubility and bioavailability challenges be addressed during pharmacological testing?

  • Methodology :

  • Salt formation : Use HCl or succinic acid to improve aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the amine or hydroxyl positions.
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Standardization : Use identical cell lines (e.g., ECACC-sourced), passage numbers, and assay protocols.
  • Purity validation : Confirm compound purity (>95%) via HPLC before testing.
  • Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 μM) .

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